![molecular formula C12H21NO5 B1473352 Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate CAS No. 840540-58-1](/img/structure/B1473352.png)
Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate
Overview
Description
“Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate” is a chemical compound with the CAS Number: 840540-58-1 . Its IUPAC name is methyl 2,5-anhydro-6-[(tert-butoxycarbonyl)amino]-3,4,6-trideoxyhexonate . It is widely used in scientific research, with diverse applications ranging from drug synthesis to polymer chemistry.
Molecular Structure Analysis
The molecular weight of this compound is 259.3 . The InChI code is 1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8-5-6-9(17-8)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Characterization
Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate and its derivatives are utilized in the synthesis of complex molecules. For example, it has been used in the synthesis of Cα-tetrasubstituted α-amino acids, valuable in the field of chemistry and biochemistry. These synthesized compounds have been characterized using techniques like NMR, MS, elemental analysis, and X-ray, showcasing their structural and chemical significance (Grauer & König, 2009).
Role in Liquid- and Solid-Phase Synthesis
This chemical plays a role in both liquid- and solid-phase synthesis. In one instance, it reacts with aromatic 1,2-diamines in tetrahydrofuran at room temperature to yield 3-methylquinoxaline-2-carboxylates, emphasizing its versatility in synthetic chemistry (Attanasi et al., 2001).
Contribution to Dipeptide Mimetic Synthesis
It's also instrumental in the synthesis of dipeptide mimetics, which are important in the development of enzyme inhibitors. For instance, a compound synthesized using this chemical served as a conformationally restricted dipeptido-mimetic for caspase-1 inhibitors, indicating its importance in medicinal chemistry (Lauffer & Mullican, 2002).
Intermediate in Natural Product Synthesis
It serves as a crucial intermediate in synthesizing natural products like Proximicin A. The intermediate's structure was meticulously confirmed through various spectroscopic methods, highlighting its significance in the field of natural product synthesis (Xie Ping, 2009).
Involvement in Novel Cyclic Depsipeptide Synthesis
This compound is key in synthesizing novel cyclic depsipeptides with cytotoxic activity against certain cell lines, indicating its potential in therapeutic applications (Wang et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
“Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate” is a complex organic compound. It contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The compound also contains a tert-butoxycarbonylamino group and a methyl ester group .
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis. It is often used to protect amines from unwanted reactions during a multi-step synthesis .
The methyl ester group (-COOCH3) is a common functional group in organic chemistry. Methyl esters are often used as a protecting group for carboxylic acids, and they can be easily converted back to the carboxylic acid by hydrolysis .
The compound’s properties such as solubility, stability, and reactivity can be influenced by factors like temperature, pH, and the presence of other chemicals in the environment .
properties
IUPAC Name |
methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8-5-6-9(17-8)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYDSWZQFFQEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



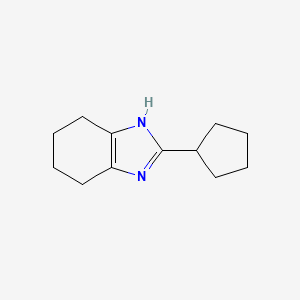


![6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B1473274.png)
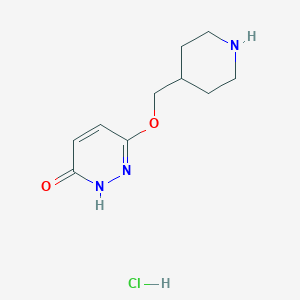
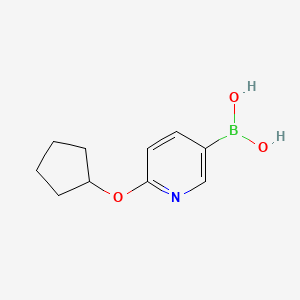
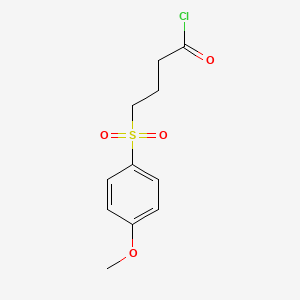
![(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium](/img/structure/B1473279.png)

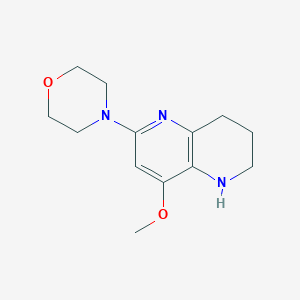
![[1-Methyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]amine](/img/structure/B1473282.png)
![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid](/img/structure/B1473286.png)

